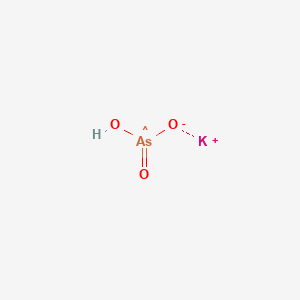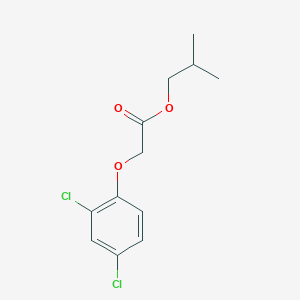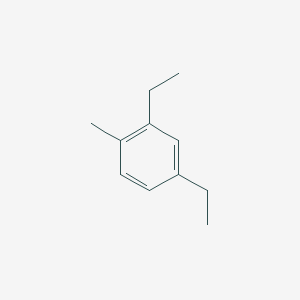
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Wissenschaftliche Forschungsanwendungen
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Safety and Hazards
The safety information for “(5S)-5-methyl-5-phenylimidazolidine-2,4-dione” indicates that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands and skin thoroughly after handling, not eating or drinking while using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-methylimidazolidine-2,4-dione: A structurally similar compound with a methyl group instead of a phenyl group.
Imidazolidine-2,4-dione: The parent compound without any substituents.
Uniqueness
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group, in particular, can enhance the compound’s ability to interact with aromatic residues in proteins, potentially increasing its efficacy in certain applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-methyl-5-phenylimidazolidine-2,4-dione involves the reaction of 2-phenylglycine with ethyl chloroformate to form ethyl N-(2-phenylacetyl)carbamate. This intermediate is then reacted with methylamine to form (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.", "Starting Materials": [ "2-phenylglycine", "ethyl chloroformate", "methylamine" ], "Reaction": [ "2-phenylglycine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(2-phenylacetyl)carbamate.", "The intermediate ethyl N-(2-phenylacetyl)carbamate is then reacted with excess methylamine in the presence of a catalyst such as palladium on carbon to form (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.", "The product is isolated and purified using methods such as recrystallization or chromatography." ] } | |
CAS-Nummer |
27539-12-4 |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m0/s1 |
InChI-Schlüssel |
UDESUGJZUFALAM-NSHDSACASA-N |
Isomerische SMILES |
C[C@]1(CC(=O)NC1=O)C2=CC=CC=C2 |
SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 |
Synonyme |
(5S)-5-Methyl-5-phenyl-2,4-imidazolidinedione; (S)-5-Methyl-5-phenyl-2,4-imidazolidinedione; (S)-(+)-5-Methyl-5-phenyl-hydantoin; (+)-5-Methyl-5-phenylhydantoin; RPA 717879 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
